Procodazole

Cancer Biology Enzymology Tumor Microenvironment

Procodazole fills a critical research gap between potent CA IX inhibitors (e.g., acetazolamide) and toxic immunostimulants (e.g., levamisole). Its moderate CA IX IC50 of 8.35 μM enables partial inhibition studies in hypoxic tumor models, while its oral LD50 of 1100 mg/kg in mice offers a >7-fold safety margin over levamisole. Documented antiparasitic efficacy in the canine T. canis model and ≥10 mM water solubility support flexible oral/parenteral formulation. Ideal for immunomodulation, parasitology, and tumor microenvironment research.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
CAS No. 23249-97-0
Cat. No. B1662533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcodazole
CAS23249-97-0
Synonymsenzimidazolyl-2-propionic acid
procodazol
propazole
propazole, monosodium salt
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CCC(=O)O
InChIInChI=1S/C10H10N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14)
InChIKeyXYWJNTOURDMTPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procodazole (CAS 23249-97-0): Procurement-Ready Specifications for a Non-Specific, Orally Active Immunoprotective Agent


Procodazole (CAS 23249-97-0), also known as 2-Benzimidazolepropionic acid or Propazol, is a synthetic, orally active benzimidazole derivative classified as a non-specific active immunoprotective agent [1]. First described in the early 20th century and later commercialized under the trademark Estimulocel, this compound has been utilized as a potentiator against viral and bacterial infections, with documented antiparasitic and carbonic anhydrase IX (CA IX) inhibitory activities . With a molecular weight of 190.20 g/mol and a well-defined solid-state profile (melting point 228–231 °C with decomposition), Procodazole is a small-molecule immunomodulator that has been the subject of both clinical studies and in vivo efficacy models, establishing a baseline for its research and industrial applications .

Procodazole (CAS 23249-97-0): Why Benzimidazole Analogs and Common Immunomodulators Cannot Be Substituted


Procodazole occupies a unique niche at the intersection of non-specific immunomodulation, benzimidazole-derived antiparasitic activity, and carbonic anhydrase IX (CA IX) inhibition. Unlike potent, target-selective CA IX inhibitors such as acetazolamide (IC50 = 30 nM) or classical immunostimulants like levamisole, Procodazole demonstrates a distinct, moderate affinity for CA IX (IC50 = 8.35 μM) and a non-specific mechanism of immune protection that is not replicated by other in-class benzimidazoles [1]. Furthermore, its safety profile—characterized by oral LD50 values of 1100 mg/kg in mice and 1700 mg/kg in rats—differs markedly from the more toxic levamisole (LD50 = 155.5 mg/kg in mice), making simple substitution infeasible for studies requiring a defined balance of immunopotentiation and CA IX modulation with a favorable therapeutic window [2].

Quantitative Evidence Guide: Direct Comparative Data for Procodazole (CAS 23249-97-0) Against Key Analogs


CA IX Inhibition: Procodazole vs. Acetazolamide

Procodazole is a carbonic anhydrase IX (CA IX) inhibitor with an IC50 of 8.35 μM, as determined in a recent structure-based virtual screening study [1]. This is in contrast to the well-known CA IX inhibitor acetazolamide, which exhibits a significantly higher potency with an IC50 of 30 nM for hCA IX . While acetazolamide is a potent sulfonamide-based inhibitor, Procodazole represents a non-sulfonamide chemotype with moderate activity.

Cancer Biology Enzymology Tumor Microenvironment

Acute Oral Toxicity: Procodazole vs. Levamisole

The acute oral toxicity of Procodazole is characterized by an LD50 of 1100 mg/kg in mice and 1700 mg/kg in rats . This safety margin is substantially higher than that of levamisole, a commonly used immunostimulant, which has a reported LD50 of 155.5 mg/kg in mice [1]. Procodazole's safety profile is more than 7-fold greater than levamisole in the mouse model.

Toxicology Preclinical Safety Immunopharmacology

In Vivo Antiparasitic Efficacy: Procodazole in Canine Toxocara canis Model

In an in vivo study using dogs experimentally infected with Toxocara canis, Procodazole administration significantly reduced the number of recovered worms and delayed spontaneous worm elimination [1]. The study reported that Procodazole treatment enhanced disease resistance and increased the proliferation activity of B- and T-cells, as well as T. canis-specific antibody production [1]. While this study did not include a direct comparator, the magnitude of the effect is consistent with a non-specific immunopotentiator that is distinct from direct-acting anthelmintics like mebendazole or levamisole, which work through different primary mechanisms.

Veterinary Parasitology Helminthology Immunoparasitology

Clinical Adjunctive Immunopotentiation: Procodazole in Cancer and Antibiotic Therapy

Procodazole was launched in Spain in 1979 as an adjunctive therapy for cancer chemotherapy and antibiotic treatment [1]. It is classified as a non-specific immunostimulant, a category that distinguishes it from targeted checkpoint inhibitors or antigen-specific vaccines. Clinical studies, such as that by Pérez Tascon and Monturio (1976), documented its use as an immunopotentiator in a clinical setting [2]. Unlike more modern, narrow-spectrum immunotherapies, Procodazole's non-specific activation provides a broad, but less potent, boost to the host's immune defenses.

Clinical Oncology Immunotherapy Infectious Diseases

Aqueous Solubility: Procodazole vs. DMSO Formulations

Procodazole is soluble in warm water and alcohol, with a reported aqueous solubility of at least 10 mM in H2O [1]. In contrast, its solubility in DMSO is much higher, at approximately 38 mg/mL (199.78 mM) . This physical-chemical property allows for flexibility in experimental design, including in vivo formulations where DMSO may not be desirable.

Formulation Science Pharmacology Chemical Handling

Optimal Research and Industrial Use Cases for Procodazole (CAS 23249-97-0) Based on Quantitative Evidence


Non-Specific Immunomodulation in Rodent Infection Models

Given its favorable oral LD50 of 1100 mg/kg in mice—a >7-fold safety margin over levamisole—Procodazole is an ideal candidate for studies investigating the role of broad-spectrum immune enhancement in bacterial or viral challenge models . Researchers can administer it orally without the acute toxicity concerns associated with more potent immunostimulants.

Investigating CA IX-Mediated Tumor Biology without Potent Inhibition

Procodazole's moderate IC50 of 8.35 μM against CA IX, in contrast to the low-nM potency of acetazolamide, makes it a valuable tool compound for studying the effects of partial or non-catalytic inhibition of CA IX on tumor cell migration, invasion, and pH regulation [1]. This is particularly relevant in hypoxic tumor microenvironment models where complete CA IX inhibition may not be the desired phenotype.

Reference Standard for Benzimidazole-Derived Antiparasitic Activity Screening

The documented, statistically significant reduction in parasitic burden in the canine T. canis model establishes Procodazole as a relevant positive control or reference compound for screening novel benzimidazole analogs or immunomodulators for anthelmintic or antiparasitic activity [2].

Formulation Development Leveraging Aqueous Solubility

Procodazole's solubility in warm water (≥10 mM) allows for the development of aqueous-based formulations for oral or parenteral administration, reducing reliance on DMSO or other organic vehicles that may confound immunological assays or introduce in vivo toxicity [3].

Technical Documentation Hub

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38 linked technical documents
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